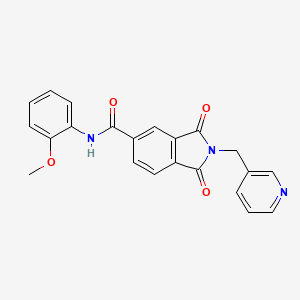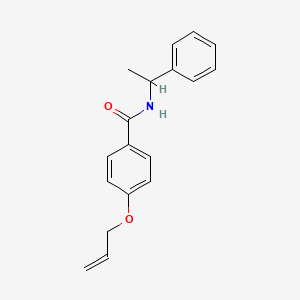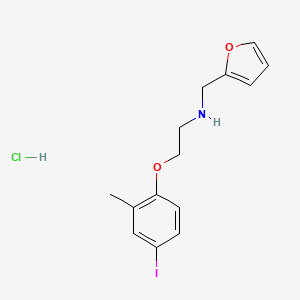![molecular formula C20H22ClNO3 B4401743 {2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)
{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride
Übersicht
Beschreibung
{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound is a derivative of 2-Phenoxyethanol, which is commonly used as a solvent in various industrial and laboratory applications.
Wirkmechanismus
The mechanism of action of {2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride involves the inhibition of various enzymes and proteins involved in cell signaling pathways. The compound has been shown to inhibit the activity of IKKβ, a key regulator of the NF-κB pathway, which is involved in inflammation and cancer. It has also been found to inhibit the activity of JNK, a protein kinase involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, the compound has been found to exhibit anti-viral activity against various viruses, including HIV-1 and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits high stability in various solvents. It also exhibits low toxicity, making it suitable for use in cell-based assays and animal studies. However, the compound has some limitations, including its low water solubility, which can limit its use in aqueous-based assays. It also exhibits moderate selectivity for its target enzymes and proteins, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of {2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the compound's efficacy and safety in animal models of various diseases, including cancer and inflammation. Additionally, the compound's potential as a drug candidate should be explored further, including its pharmacokinetics and pharmacodynamics. Finally, the compound's selectivity for its target enzymes and proteins should be improved to minimize off-target effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. The compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and it modulates various signaling pathways involved in cell proliferation and survival. While the compound has some limitations, its advantages make it suitable for use in lab experiments and animal studies. Future research should focus on optimizing the synthesis method, investigating the compound's efficacy and safety in animal models, exploring its potential as a drug candidate, and improving its selectivity for its target enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride has been extensively studied for its potential applications in drug discovery and development. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-2-7-17(8-3-1)16-24-20-11-5-4-10-19(20)23-14-12-21-15-18-9-6-13-22-18;/h1-11,13,21H,12,14-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJSEOMGPCTPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4401669.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4401691.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401695.png)
![N-(tert-butyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4401706.png)
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)

![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)

![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)